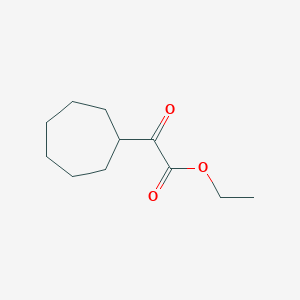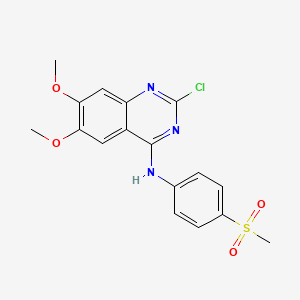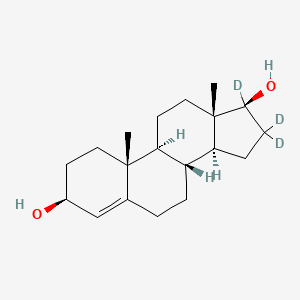
Delta4-Androstene-3Beta,17Beta-diol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Androstene-3,17-diol-d3, also known as androst-4-ene-3,17-diol, is a synthetic derivative of androstenedione. It is a steroid hormone that plays a crucial role in the biosynthesis of testosterone and estrone. This compound is often used in scientific research to study steroid metabolism and hormone regulation.
準備方法
Synthetic Routes and Reaction Conditions
4-Androstene-3,17-diol-d3 can be synthesized through the bioconversion of phytosterols. This process involves the use of engineered Mycobacterium strains to convert phytosterols into 4-androstene-3,17-dione, which can then be further processed to obtain 4-androstene-3,17-diol-d3 . The reaction conditions typically include controlled fermentation processes, specific temperature, pH, and nutrient conditions to optimize the yield.
Industrial Production Methods
Industrial production of 4-androstene-3,17-diol-d3 involves large-scale fermentation using genetically modified microorganisms. The process is scaled up from laboratory conditions to industrial bioreactors, where parameters such as oxygen supply, agitation, and nutrient feed are carefully controlled to maximize production efficiency .
化学反応の分析
Types of Reactions
4-Androstene-3,17-diol-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to 4-androstene-3,17-dione using oxidizing agents.
Reduction: Reduction to testosterone using reducing agents like NADPH.
Substitution: Functional group substitutions at different positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
Oxidation: 4-androstene-3,17-dione
Reduction: Testosterone
Substitution: Various substituted steroids depending on the reagents used.
科学的研究の応用
4-Androstene-3,17-diol-d3 is widely used in scientific research for its role in steroid metabolism and hormone regulation. Its applications include:
Chemistry: Studying the synthesis and transformation of steroid compounds.
Biology: Investigating the role of steroid hormones in cellular processes.
Medicine: Developing treatments for hormone-related disorders and studying the effects of steroids on human health.
Industry: Producing steroid-based pharmaceuticals and supplements
作用機序
4-Androstene-3,17-diol-d3 exerts its effects by acting as a precursor in the biosynthesis of testosterone and estrone. It binds to androgen receptors, promoting the conversion of 4-androstene-3,17-dione to testosterone. This process involves enzymes such as 17β-hydroxysteroid dehydrogenase and aromatase, which facilitate the conversion to active hormones .
類似化合物との比較
4-Androstene-3,17-diol-d3 is structurally similar to other steroid hormones such as:
Androstenedione: A precursor to testosterone and estrone.
Dehydroepiandrosterone (DHEA): A precursor to androstenedione and other androgens.
Testosterone: The primary male sex hormone.
Estrone: An estrogen hormone involved in female reproductive health.
Compared to these compounds, 4-androstene-3,17-diol-d3 is unique in its specific role as a precursor in the biosynthesis of both testosterone and estrone, making it a valuable compound for studying hormone regulation and metabolism .
特性
分子式 |
C19H30O2 |
|---|---|
分子量 |
293.5 g/mol |
IUPAC名 |
(3S,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D |
InChIキー |
BTTWKVFKBPAFDK-KJEDCRHKSA-N |
異性体SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C[C@H](CC[C@]34C)O)C)O |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13849367.png)
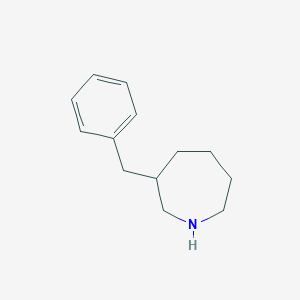
![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13849376.png)
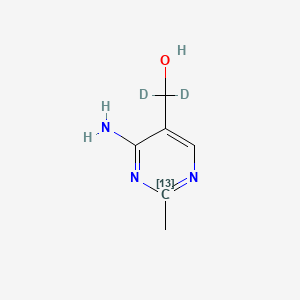
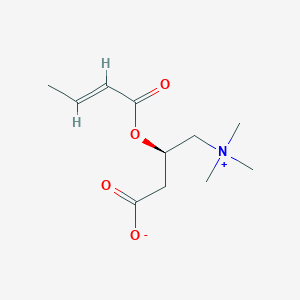
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)

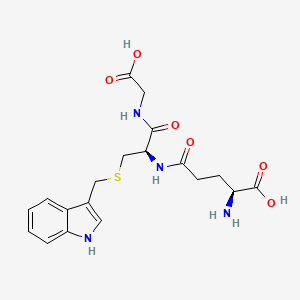
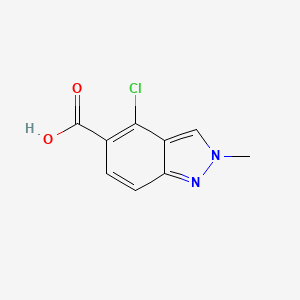
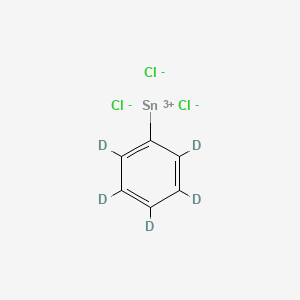
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
